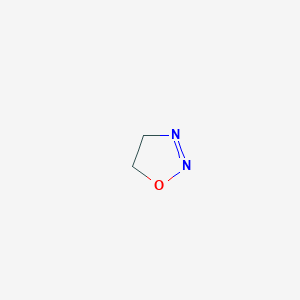
Sodium 2-methylbenzenesulfonate
概要
説明
Sodium 2-methylbenzenesulfonate is an organic compound with the molecular formula C7H7NaO3S. It is a sodium salt of 2-methylbenzenesulfonic acid and is commonly used in various chemical and industrial applications due to its solubility in water and stability under different conditions .
準備方法
Synthetic Routes and Reaction Conditions: Sodium 2-methylbenzenesulfonate can be synthesized through the sulfonation of toluene followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the 2-position of the toluene ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where toluene is reacted with sulfur trioxide in the presence of a catalyst. The resulting 2-methylbenzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through crystallization and drying processes to achieve the desired purity and quality .
化学反応の分析
Types of Reactions: Sodium 2-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding sulfonic acids or aldehydes.
Reduction Reactions: The sulfonate group can be reduced under specific conditions to form sulfinate derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products:
Substitution: Formation of alkylated or aminated benzenesulfonates.
Oxidation: Production of sulfonic acids or aldehydes.
Reduction: Generation of sulfinate derivatives.
科学的研究の応用
Sodium 2-methylbenzenesulfonate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate esters and sulfonamides.
Biology: Employed in biochemical assays and as a surfactant in protein purification processes.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
作用機序
The mechanism of action of sodium 2-methylbenzenesulfonate involves its interaction with various molecular targets depending on the application. In organic synthesis, it acts as a nucleophile or electrophile in substitution reactions. In biological systems, it can interact with proteins and enzymes, altering their activity and stability. The sulfonate group is known to enhance the solubility and stability of compounds, making it a valuable additive in various formulations .
類似化合物との比較
Sodium dodecylbenzenesulfonate: A widely used surfactant with a longer alkyl chain.
Sodium p-toluenesulfonate: Similar structure but with the sulfonate group at the para position.
Sodium benzenesulfonate: Lacks the methyl group, making it less hydrophobic.
Uniqueness: Sodium 2-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 2-position enhances its hydrophobicity and reactivity compared to other benzenesulfonates. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
特性
IUPAC Name |
sodium;2-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXKEBRMSFJMC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044553 | |
| Record name | Sodium 2-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15046-75-0 | |
| Record name | Sodium 2-methylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015046750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM 2-METHYLBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Z8U8D5UU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)






![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)




![Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-](/img/structure/B81754.png)
